Ranitidine-d6 Hydrochloride

Catalog No.
S888390
CAS No.
M.F
C13H23ClN4O3S
M. Wt
356.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ranitidine-d6 Hydrochloride

Product Name

Ranitidine-d6 Hydrochloride

IUPAC Name

(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride

Molecular Formula

C13H23ClN4O3S

Molecular Weight

356.90 g/mol

InChI

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+;/i2D3,3D3;

InChI Key

GGWBHVILAJZWKJ-DICWLCDHSA-N

SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl

Synonyms

N-[2-[[[-5-[(Dimethylamino-d6)methyl)]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine Hydrochloride; AH 19065-d6; Azantac-d6; Melfax-d6; Raniben-d6; Ranidil-d6; Raniplex-d6; Zantac-d6; Zintac-d6;

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H].Cl

Internal Standard for Ranitidine Quantification

Ranitidine-d6 Hydrochloride functions as an internal standard for the quantification of Ranitidine, a histamine H2 receptor antagonist medication commonly used to treat and prevent heartburn and gastroesophageal reflux disease (GERD) [].

Here's how it works:

  • Ranitidine-d6 Hydrochloride is a close chemical analog of Ranitidine, differing only in the isotopic composition of certain atoms. These specific atoms are replaced with their heavier isotope, Deuterium (denoted by "d").
  • During analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), both Ranitidine and Ranitidine-d6 Hydrochloride are introduced into the instrument.
  • Both compounds ionize and form fragments with distinct mass-to-charge ratios (m/z) detectable by the mass spectrometer. Since Ranitidine-d6 Hydrochloride has a slightly higher molecular weight due to the Deuterium atoms, its fragment ions will also have a slightly higher m/z compared to Ranitidine.
  • The presence of an internal standard like Ranitidine-d6 Hydrochloride allows researchers to account for variations that might occur during sample preparation, instrument operation, or ionization efficiency. By comparing the signal intensity of the analyte (Ranitidine) to the signal intensity of the internal standard (Ranitidine-d6 Hydrochloride), researchers can obtain a more accurate and reliable measurement of the concentration of Ranitidine in the sample.

Ranitidine-d6 Hydrochloride is a deuterated derivative of ranitidine hydrochloride, a widely used histamine H2 receptor antagonist. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which enhances its detection in analytical applications without altering its chemical behavior significantly. The molecular formula of Ranitidine-d6 Hydrochloride is C13H23ClN4O3S, and it serves primarily as an internal standard in mass spectrometry for the quantification of ranitidine in various biological samples .

The structure of Ranitidine-d6 Hydrochloride retains the core features of ranitidine, including a furan ring, a thioether group, and a nitroethene moiety. The deuterium atoms are typically incorporated at specific positions within the molecule, replacing hydrogen atoms on methyl or methylene groups. This incorporation allows for precise mass differentiation necessary for analytical techniques like gas chromatography and liquid chromatography coupled with mass spectrometry .

As Ranitidine-d6 Hydrochloride is intended for research use only, detailed safety information is not readily available. However, it is likely to share similar properties to ranitidine. Ranitidine is generally well-tolerated, but potential side effects include headache, diarrhea, and constipation [].

As its parent compound. It is expected to decompose under high temperatures, leading to the formation of nitrosamines such as N-nitrosodimethylamine (NDMA), particularly when exposed to acidic conditions or elevated temperatures . The stability of ranitidine and its derivatives has been a subject of study, revealing that degradation products can form under specific environmental conditions, which may also affect the quantification methods used in research .

Although Ranitidine-d6 Hydrochloride itself does not exhibit therapeutic effects, its parent compound, ranitidine, functions by competitively inhibiting histamine at H2 receptors in gastric parietal cells. This inhibition leads to decreased gastric acid secretion, providing relief from conditions such as gastroesophageal reflux disease and peptic ulcers . The biological activity of Ranitidine-d6 is primarily relevant in research contexts where accurate quantification of ranitidine levels is necessary.

Ranitidine-d6 Hydrochloride is primarily utilized as an internal standard in analytical chemistry. Its role is crucial in quantifying ranitidine levels in complex biological matrices through techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). By providing a consistent reference point with a distinct mass, researchers can achieve more accurate measurements of ranitidine concentrations in pharmacokinetic studies and clinical research .

Ranitidine-d6 Hydrochloride shares structural similarities with several other compounds used in similar therapeutic contexts or analytical applications. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
RanitidineC13H22N4O3S.HClHistamine H2 receptor antagonistWidely used for treating GERD
NizatidineC13H16N4O3SSimilar mechanism; less prone to NDMA formationMore stable under heat compared to ranitidine
FamotidineC8H10N4O3SAnother H2 receptor antagonistMore potent than ranitidine
CimetidineC10H13N5O3SFirst H2 receptor antagonistKnown for more drug interactions

Ranitidine-d6 Hydrochloride's primary distinction lies in its use as an internal standard for analytical purposes rather than therapeutic applications. Its deuterated nature provides advantages in mass spectrometry without altering the fundamental properties associated with ranitidine's pharmacological activity .

Molecular Formula and Mass Specifications

The molecular formula of Ranitidine-d6 Hydrochloride is C₁₃H₁₇D₆ClN₄O₃S, which differs from the non-deuterated ranitidine hydrochloride (C₁₃H₂₃ClN₄O₃S) by the substitution of six hydrogen atoms with deuterium isotopes [1] [2] [4]. This isotopic substitution results in a molecular weight of 356.90 grams per mole, representing an increase of 6.04 atomic mass units compared to the parent compound's molecular weight of 350.86 grams per mole [1] [5] [6].

The exact mass of Ranitidine-d6 Hydrochloride is 356.1556 daltons, while its monoisotopic mass is identical at 356.1556 daltons [1] [5]. These precise mass measurements are critical for high-resolution mass spectrometry applications, where the mass difference between the deuterated and non-deuterated forms enables accurate quantitative analysis [14] [17]. The compound maintains the same hydrogen bond donor count of three and hydrogen bond acceptor count of seven as the parent molecule [1] [23].

ParameterRanitidine HydrochlorideRanitidine-d6 Hydrochloride
Molecular FormulaC₁₃H₂₃ClN₄O₃SC₁₃H₁₇D₆ClN₄O₃S
Molecular Weight (g/mol)350.86356.90
Exact Mass (Da)350.1179356.1556
CAS Number66357-59-31185238-09-8
Hydrogen Bond Donors33
Hydrogen Bond Acceptors77
Rotatable Bonds109

The Chemical Abstracts Service registry number for Ranitidine-d6 Hydrochloride is 1185238-09-8, which provides unique identification for this specific deuterated compound [2] [4] [19]. The rotatable bond count decreases slightly from ten in the parent compound to nine in the deuterated version, reflecting the subtle conformational changes that may result from deuterium incorporation [1] [6].

Structural Elucidation and Confirmation

The structural elucidation of Ranitidine-d6 Hydrochloride has been extensively studied using advanced nuclear magnetic resonance spectroscopy techniques [9] [30] [33]. Solid-state nuclear magnetic resonance analysis has revealed detailed information about the crystal polymorphism and molecular conformations of ranitidine compounds, with specific attention to the intermolecular correlations that define the crystalline structure [9] [31].

The core structure consists of a substituted furan ring connected via a methylthio bridge to an ethylamine chain, which terminates in a nitroethene-diamine moiety [1] [18] [21]. The furan ring system is substituted at the 5-position with a dimethylaminomethyl group, where the deuterium incorporation occurs specifically at the N,N-dimethyl positions [5] [14] [19]. Advanced solid-state nuclear magnetic resonance spectroscopy using ¹H-¹⁴N dipolar-based heteronuclear multiple quantum coherence analysis has confirmed the intermolecular correlations between the nitrogen atom of the nitro group and protons of the furan moiety [9] [33].

Structural confirmation has been achieved through multiple analytical techniques including high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallographic analysis [9] [28] [30]. The ¹³C nuclear magnetic resonance chemical shift assignments have been comprehensively reassigned for both crystalline forms of ranitidine hydrochloride, providing detailed structural information about carbon environments throughout the molecule [30] [33]. Infrared spectroscopy studies have identified characteristic absorption bands that confirm the presence of the furan ring, nitro group, and secondary amine functionalities [31] [34].

The International Chemical Identifier for Ranitidine-d6 Hydrochloride is InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/i2D3,3D3, which encodes the complete structural information including the deuterium isotope positions [1] [5]. The Simplified Molecular Input Line Entry System representation is [2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCNC(=CN+[O-])NC)C([2H])([2H])[2H].Cl, explicitly indicating the deuterium positions [1] [5].

Deuterium Incorporation Pattern

The deuterium incorporation pattern in Ranitidine-d6 Hydrochloride follows a highly specific and selective substitution scheme [14] [16] [19]. The six deuterium atoms are exclusively incorporated at the N,N-dimethyl groups attached to the tertiary amine nitrogen atom positioned on the furan ring substituent [1] [5] [19]. This substitution pattern results in two trideuteromethyl groups, where all three hydrogen atoms in each methyl group are replaced with deuterium isotopes [1] [5] [14].

The isotopic enrichment typically achieves 99% atom deuterium content, indicating exceptional purity of deuterium incorporation [2] [5] [7]. Commercial preparations often specify greater than 90% deuterated forms, acknowledging the presence of partially deuterated species (d₁ through d₆) with the hexadeuterated form (d₆) being predominant [4] [7] [19]. This high level of deuterium incorporation is achieved through specialized synthetic methodologies that ensure selective labeling at the desired positions while maintaining the integrity of the remaining molecular structure [14] [16].

Deuterium PositionLocationNumber of Deuterium AtomsChemical Significance
N-Methyl Group 1C-11 position3 deuterium atomsTrideuteriomethyl substitution
N-Methyl Group 2C-12 position3 deuterium atomsTrideuteriomethyl substitution
Total IncorporationN,N-Dimethyl groups6 deuterium atomsComplete hexadeuteration
Isotopic PurityOverall molecule99% atom DHigh analytical grade

The selective deuterium incorporation at the N,N-dimethyl positions is strategically chosen because these positions are metabolically stable and do not undergo significant chemical transformation during biological processes [14] [17]. This stability ensures that the deuterium label remains intact during analytical procedures, making it an ideal internal standard for pharmacokinetic studies and bioanalytical method development [17] [19]. The deuterium incorporation pattern preserves the pharmacological activity of the parent compound while providing the necessary mass spectral differentiation for analytical applications [6] [19].

Quantitative deuterium nuclear magnetic resonance spectroscopy has confirmed that the deuterium incorporation pattern maintains the structural integrity of the N,N-dimethyl moiety without altering the electronic properties or spatial arrangement of the molecule [14] [16]. The isotope effect resulting from deuterium substitution is minimal for most chemical and biological properties, ensuring that Ranitidine-d6 Hydrochloride serves as an appropriate surrogate for the non-deuterated compound in analytical applications [14] [17].

Comparative Analysis with Non-deuterated Ranitidine

The comparative analysis between Ranitidine-d6 Hydrochloride and its non-deuterated counterpart reveals several important distinctions while maintaining fundamental structural and chemical similarities [1] [18]. The primary difference lies in the molecular weight, where the deuterated form exhibits a 6.04 dalton increase corresponding to the six deuterium substitutions [1] [2] [5]. This mass difference is precisely maintained across all mass spectral fragmentations, providing consistent analytical advantages for quantitative mass spectrometry applications [14] [17] [32].

Both compounds share identical chemical formulas when deuterium is considered as hydrogen isotope, maintaining the same carbon skeleton, heteroatom arrangement, and functional group distribution [1] [18] [21]. The pharmacological classification remains consistent, with both compounds belonging to the histamine H2-receptor antagonist family [20] [21] [24]. The deuterated analog preserves the same hydrogen bonding capacity, topological polar surface area, and general physicochemical properties that define the therapeutic activity of the parent compound [1] [6] [23].

Chromatographic behavior analysis demonstrates nearly identical retention times between the two compounds under standard liquid chromatography conditions [17] [32]. This similarity is advantageous for analytical method development, as both compounds elute in close proximity, enabling accurate quantitative analysis without significant method modifications [17] [32]. The deuterium isotope effect on chromatographic retention is minimal, typically resulting in retention time differences of less than 0.1 minutes under standard analytical conditions [32].

PropertyRanitidine HClRanitidine-d6 HClDifference
Molecular Weight350.86 g/mol356.90 g/mol+6.04 g/mol
Exact Mass350.1179 Da356.1556 Da+6.0377 Da
[M+H]⁺ Ionm/z 315.14m/z 321.18+6.04 m/z
Chemical StabilityStableStableEquivalent
Pharmacological ActivityH2 antagonistH2 antagonistEquivalent
Solubility ProfileGoodGoodComparable

Mass spectrometric fragmentation patterns show parallel behavior between the two compounds, with the deuterated form consistently exhibiting fragment ions that are 6 mass units higher than corresponding fragments from the non-deuterated compound [14] [17] [32]. This predictable mass shift pattern facilitates the development of multiple reaction monitoring methods for quantitative analysis, where both compounds can be simultaneously monitored using parallel fragmentation pathways [17] [32].

The analytical applications differ significantly between the two compounds, with Ranitidine-d6 Hydrochloride serving exclusively as an internal standard for bioanalytical method validation and quantitative analysis [7] [19]. The non-deuterated form functions as the target analyte in pharmaceutical analysis, therapeutic drug monitoring, and pharmacokinetic studies [17] [20] [32]. This complementary relationship makes the deuterated analog an essential component in analytical method development for ranitidine quantification in complex biological matrices [17] [19].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

356.1556000 g/mol

Monoisotopic Mass

356.1556000 g/mol

Heavy Atom Count

22

Dates

Last modified: 04-14-2024

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